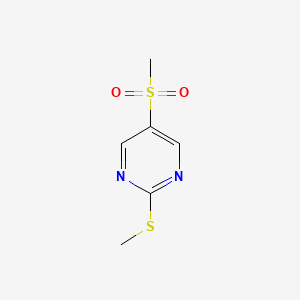
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a methanesulfonyl group and a methylsulfanyl group attached to the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methanesulfonyl and methylsulfanyl groups. The synthetic route may include the following steps:
Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.
Aromatization: Conversion of the ring to an aromatic structure.
S-Methylation: Introduction of the methylsulfanyl group.
Oxidation: Conversion of the methylsulfanyl group to a methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction of the methanesulfonyl group back to a methylsulfanyl group.
Substitution: Replacement of the methanesulfonyl or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substitution Reagents: Such as halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group results in the formation of the methanesulfonyl group, while substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A related compound with similar structural features but different functional groups.
4-Methanesulfonyl-2-(methylsulfanyl)pyrimidine: Another derivative with the methanesulfonyl group at a different position on the pyrimidine ring.
Uniqueness
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine is a compound with significant potential in medicinal chemistry, particularly due to its biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with methanesulfonyl and methylsulfanyl groups, which contribute to its reactivity and biological interactions. The presence of these functional groups allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and influence metabolic pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes. For instance, it has demonstrated potent inhibition of HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis, with an IC50 value significantly lower than that of established drugs like lovastatin .
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Preliminary studies indicate that derivatives of this compound can selectively inhibit nNOS, which is crucial for developing treatments for neurodegenerative disorders .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Pyrimidine Ring Formation : The initial step involves creating the pyrimidine structure through cyclization reactions.
- Substitution Reactions : The introduction of the methanesulfonyl and methylsulfanyl groups is achieved via nucleophilic substitution reactions.
- Optimization : Reaction conditions such as temperature, solvents (e.g., dimethylformamide), and catalysts are optimized to enhance yield and purity.
Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (nM) | Comparison |
|---|---|---|---|
| This compound | HMG-CoA reductase | 11 | 4x more potent than lovastatin |
| Novel derivative | nNOS | 368 | Comparable to other selective inhibitors |
Case Studies
- Cholesterol Biosynthesis Inhibition :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrimidine derivatives based on their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methylsulfanyl-5-nitropyrimidine | Nitro group enhances reactivity | Moderate enzyme inhibition |
| 5-Methylsulfonyl-2-aminopyrimidine | Amino group increases solubility | High selectivity for nNOS |
| 2-Methylsulfanyl-4,6-dimethylpyrimidine | Dimethyl substitution affects binding | Reduced potency |
特性
分子式 |
C6H8N2O2S2 |
|---|---|
分子量 |
204.3 g/mol |
IUPAC名 |
2-methylsulfanyl-5-methylsulfonylpyrimidine |
InChI |
InChI=1S/C6H8N2O2S2/c1-11-6-7-3-5(4-8-6)12(2,9)10/h3-4H,1-2H3 |
InChIキー |
GLJQKWHXOULTHM-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C=N1)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















